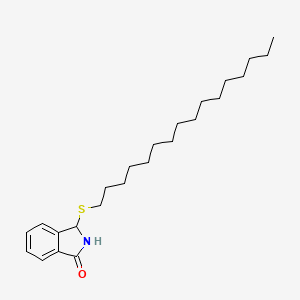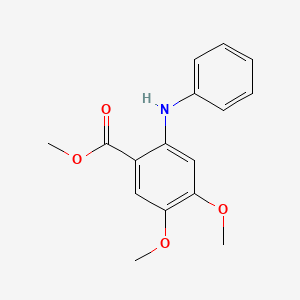![molecular formula C16H19Cl2N5O2 B12616010 N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperazine ring, and an imidazole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable aldehyde with an amine and an isocyanide under acidic conditions.
Introduction of the piperazine ring: The imidazole intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base.
Attachment of the dichlorophenyl group: Finally, the dichlorophenyl group is introduced through a nucleophilic substitution reaction using a dichlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19Cl2N5O2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide |
InChI |
InChI=1S/C16H19Cl2N5O2/c1-22-5-7-23(8-6-22)16-20-12(15(25)21-16)9-13(24)19-11-4-2-3-10(17)14(11)18/h2-4,12H,5-9H2,1H3,(H,19,24)(H,20,21,25) |
InChI Key |
FFSIHQASZYLZIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)


![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)


![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)
![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)



